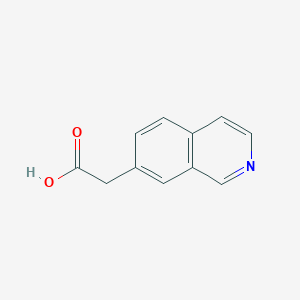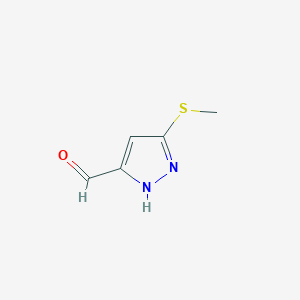
3,4-Diethyl-3,4-diphenylhexane
Vue d'ensemble
Description
3,4-Diethyl-3,4-diphenylhexane: is an organic compound with the molecular formula C20H26 It is a derivative of hexane, where the 3rd and 4th carbon atoms are substituted with ethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3,4-diphenylhexane can be achieved through several methods. One common approach involves the reaction of bromobenzene with ethylmagnesium bromide (Grignard reagent) followed by the addition of 3,4-dibromohexane. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethyl-3,4-diphenylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Diethyl-3,4-diphenylhexane is used as a model compound in organic synthesis to study reaction mechanisms and pathways. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to investigate the interactions between organic molecules and biological systems. It can be employed in studies related to drug development and molecular biology.
Medicine: Although not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new pharmaceuticals. It helps in understanding the structure-activity relationship of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-3,4-diphenylhexane involves its interaction with molecular targets through various pathways. In chemical reactions, it acts as a substrate that undergoes transformations via electrophilic or nucleophilic attack. The presence of ethyl and phenyl groups influences its reactivity and interaction with other molecules. The pathways involved include:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds.
Nucleophilic Substitution: The phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-3,4-diphenylhexane: Similar in structure but with methyl groups instead of ethyl groups.
3,4-Diethyl-3,4-diphenylpentane: Similar but with a shorter carbon chain.
3,4-Diethyl-3,4-diphenylheptane: Similar but with a longer carbon chain.
Uniqueness: 3,4-Diethyl-3,4-diphenylhexane is unique due to the specific positioning of ethyl and phenyl groups on the hexane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
(3,4-diethyl-4-phenylhexan-3-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRTMLRHSXSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516347 | |
| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62678-48-2 | |
| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


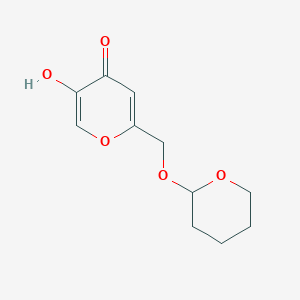
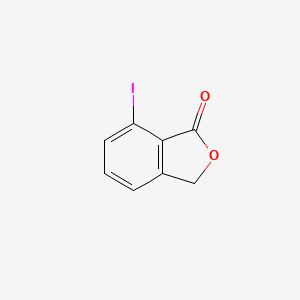
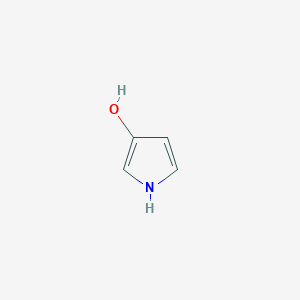
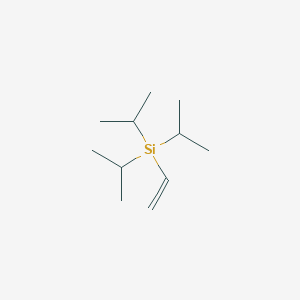
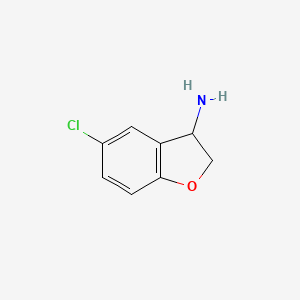
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
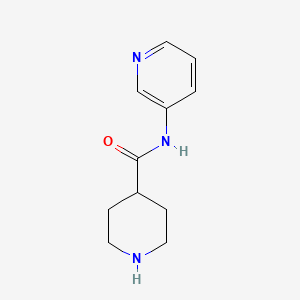
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
